2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine
Overview
Description
2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine is a chemical compound with the molecular formula C6H9ClN4 and a molecular weight of 172.62 g/mol . It is a pyrazine derivative characterized by the presence of a chlorine atom at the second position, a hydrazinyl group at the third position, and two methyl groups at the fifth and sixth positions of the pyrazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine typically involves the reaction of 2-chloro-3,5,6-trimethylpyrazine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:
2-chloro-3,5,6-trimethylpyrazine+hydrazine hydrate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products . The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chlorine atom can be reduced to form the corresponding amine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine has garnered attention in scientific research due to its potential biological activity and versatility in chemical synthesis . Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine involves its interaction with specific molecular targets and pathways . The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the compound may induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine can be compared with other pyrazine derivatives, such as:
2-Chloro-3-methylpyrazine: Lacks the hydrazinyl group, resulting in different chemical reactivity and biological activity.
3-Hydrazinyl-5,6-dimethylpyrazine:
2,3-Dichloropyrazine: Contains two chlorine atoms, leading to distinct reactivity and uses.
Properties
IUPAC Name |
(3-chloro-5,6-dimethylpyrazin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-3-4(2)10-6(11-8)5(7)9-3/h8H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZDHMUEMSUKAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)NN)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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